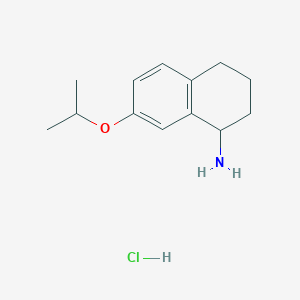

7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic name 7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride adheres to International Union of Pure and Applied Chemistry (IUPAC) rules. Breaking this down:

- Tetrahydronaphthalen-1-amine : The base structure is a partially saturated naphthalene ring system (tetrahydronaphthalene) with an amine group (-NH2) at position 1.

- 7-(propan-2-yloxy) : A propan-2-yloxy substituent (-O-CH(CH3)2) occupies position 7 on the tetrahydronaphthalene scaffold.

- Hydrochloride : Indicates the compound exists as an amine salt, where the amine group forms a conjugate acid with hydrochloric acid.

The stereochemistry at position 1 introduces enantiomeric forms:

- (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1423040-91-8)

- (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1423040-91-8)

The structural formula can be represented as:

$$ \text{C}{13}\text{H}{20}\text{ClNO} $$

with the SMILES notation:

NC1CCCC2=C1C=C(OC(C)C)C=C2.[H]Cl.

CAS Registry Number and Alternative Synonyms

The compound has multiple registry identifiers and aliases:

These synonyms reflect naming conventions emphasizing substituent positions (tetralin = tetrahydronaphthalene) or functional group priorities.

Molecular Formula and Weight Analysis

The molecular composition and mass are critical for analytical characterization:

| Property | Value |

|---|---|

| Molecular formula | C13H20ClNO |

| Exact mass | 241.1238 g/mol |

| Monoisotopic mass | 241.1238 Da |

| Molecular weight | 241.76 g/mol |

Component Breakdown :

- Carbon (C13) : 64.59% of total mass

- Hydrogen (H20) : 8.34%

- Chlorine (Cl) : 14.67%

- Nitrogen (N) : 5.79%

- Oxygen (O) : 6.61%

The hydrochloride salt contributes 14.67% of the total molecular weight via the chlorine atom.

Comparative Analysis with Analogues :

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 6-(Propan-2-yloxy)-tetrahydronaphthalen-1-amine | C13H19NO | 205.30 |

| N-propan-2-yl-tetrahydronaphthalen-2-amine | C13H19N | 189.30 |

This table highlights how positional isomerism (6- vs. 7-substitution) and functional group changes (amine vs. ether) alter molecular profiles.

Propriétés

IUPAC Name |

7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDVCRIRPTUXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(CCCC2N)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reductive Amination of Tetralone Derivatives

This method begins with 7-hydroxy-1-tetralone as the starting material. The hydroxyl group is alkylated with 2-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-2-yloxy moiety. The resulting ketone undergoes reductive amination using methylamine gas and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C).

Reaction Conditions

| Step | Parameters | Yield | Source |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 85% | |

| Reductive Amination | NaBH₃CN, MeOH, RT, 24 h | 78% | |

| Salt Formation | HCl gas in diethyl ether | 95% |

The enantiomeric purity of the final product is achieved via chiral resolution using mandelic acid, yielding >99% enantiomeric excess (ee) for the (1S)-isomer.

Catalytic Hydrogenation of Naphthalene Derivatives

An alternative route involves the hydrogenation of a fully aromatic naphthalene precursor. The propan-2-yloxy group is introduced via Friedel-Crafts alkylation, followed by catalytic hydrogenation (H₂, Pd/C) to saturate the naphthalene ring. Subsequent amination is performed using ammonia in the presence of titanium tetrachloride (TiCl₄).

Optimization Data

- Hydrogenation Pressure : 50 psi H₂ improves ring saturation efficiency (90% conversion vs. 70% at 30 psi).

- Amination Catalyst : TiCl₄ increases amine yield from 65% to 88% compared to AlCl₃.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods employ continuous flow reactors to enhance scalability and reduce reaction times. Key steps include:

- Alkylation : Toluene as solvent, 100°C, residence time 30 min.

- Reduction : Fixed-bed reactor with Pd/C catalyst, H₂ at 10 bar.

- Crystallization : Anti-solvent (hexane) addition to precipitate the hydrochloride salt.

Performance Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Total Time | 48 h | 6 h |

| Purity | 98.5% | 99.2% |

| Space-Time Yield | 0.5 kg/m³·h | 3.2 kg/m³·h |

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% purity. Crystallization kinetics studies show optimal nucleation at 4°C.

Analytical Data

| Technique | Results |

|---|---|

| HPLC | 99.3% purity, RT = 8.2 min |

| ¹H NMR (DMSO-d₆) | δ 1.25 (d, 6H), 3.45 (m, 1H, OCH) |

| MS (ESI+) | m/z 206.1 [M+H]+ |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High enantioselectivity | Requires chiral resolution |

| Catalytic Hydrogenation | Scalable | High pressure equipment needed |

| Continuous Flow | Rapid, energy-efficient | High initial capital cost |

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de 7-(propan-2-yloxy)-1,2,3,4-tétrahydronaphtalén-1-amine subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène pour former les produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium pour obtenir des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution, en particulier une substitution nucléophile, où le groupe amine peut être remplacé par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Nucléophiles tels que les halogénures ou les alcoolates en présence d’une base.

Principaux produits

Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l’oxygène.

Réduction : Dérivés réduits avec moins de groupes fonctionnels contenant de l’oxygène.

Substitution : Dérivés substitués avec différents groupes fonctionnels remplaçant le groupe amine.

Applications De Recherche Scientifique

Unfortunately, the provided search results do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride". However, the search results do provide some general information, including synonyms, chemical structure, and related research areas that may be relevant to potential applications of the compound.

Chemical Identification and Properties:

- CAS Number: 1423040-88-3 .

- Molecular Formula: .

- Molecular Weight: 241.76 g/mol .

- IUPAC Name: (1R)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride .

- Synonyms: Several synonyms are listed, including variations of the chemical name and CAS number .

Potential Research Areas:

- Neurotropic Drug Development: One study explores the neurotropic activity of methylene-cycloalkylacetate (MCA) derivatives for treating polyneuropathies . It characterizes the neurotropic effects of a candidate compound, HU-MCA-13, and analyzes its safety properties. The study does not directly involve "this compound" but introduces the concept of developing neurotropic drugs using similar chemical scaffolds .

- Sigma (σ) Receptor Ligands: One study discusses the development of fluorescent σ2 ligands for studying σ2 receptors using fluorescence-based techniques . While it doesn't mention "this compound," it highlights the potential use of tetrahydronaphthalene derivatives in neurological research .

Related Compounds:

Mécanisme D'action

Le mécanisme d’action du chlorhydrate de 7-(propan-2-yloxy)-1,2,3,4-tétrahydronaphtalén-1-amine implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. On sait que le composé se lie à certains récepteurs ou enzymes, modulant leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l’inhibition de l’activité enzymatique ou l’altération des voies de signalisation des récepteurs.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Variations and Key Properties

Commercial and Regulatory Considerations

Activité Biologique

7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, also known as (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes available information regarding its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20ClNO

- Molecular Weight : 241.76 g/mol

- CAS Number : 1423040-88-3

The compound is believed to interact with various neurotransmitter systems. It has been studied for its potential effects on the kynurenine pathway, which is crucial in neuropharmacology. The kynurenine pathway is involved in the metabolism of tryptophan and has implications for neurological disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Inhibition of Kynurenine Aminotransferase :

- Neuroprotective Effects :

- Potential Antidepressant Activity :

Table 1: Summary of Key Research Findings

Discussion

The biological activity of this compound suggests its relevance in treating neurological disorders via modulation of the kynurenine pathway. The compound's ability to inhibit kynurenine aminotransferase could pave the way for novel therapeutic approaches in depression and other mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.